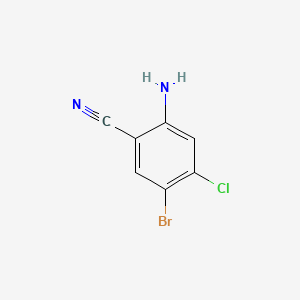

2-Amino-5-bromo-4-chlorobenzonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Amino-5-bromo-4-chlorobenzonitrile is an organic compound with the molecular formula C7H4BrClN2 It is a derivative of benzonitrile, characterized by the presence of amino, bromo, and chloro substituents on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-bromo-4-chlorobenzonitrile typically involves the bromination and chlorination of benzonitrile derivatives. One common method includes the reaction of 4-chlorobenzonitrile with bromine in the presence of a catalyst to introduce the bromo substituent. The reaction is carried out under controlled conditions to ensure the selective substitution at the desired position on the benzene ring .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to achieve high yields and purity of the final product. The reaction is typically conducted in large reactors with precise temperature and pressure control to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-5-bromo-4-chlorobenzonitrile undergoes various chemical reactions, including:

Substitution Reactions: The amino, bromo, and chloro groups can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include halogenating agents, nucleophiles, and electrophiles.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzonitriles, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .

Scientific Research Applications

2-Amino-5-bromo-4-chlorobenzonitrile has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds and materials.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-Amino-5-bromo-4-chlorobenzonitrile involves its interaction with specific molecular targets and pathways. The amino, bromo, and chloro substituents on the benzene ring influence its reactivity and binding affinity with various biomolecules. These interactions can modulate biological processes and pathways, leading to potential therapeutic effects. Detailed studies are required to elucidate the exact molecular targets and mechanisms involved .

Comparison with Similar Compounds

- 2-Amino-4-chlorobenzonitrile

- 2-Amino-5-bromobenzonitrile

- 4-Amino-2-chlorobenzonitrile

Comparison: 2-Amino-5-bromo-4-chlorobenzonitrile is unique due to the presence of both bromo and chloro substituents on the benzene ring, which imparts distinct chemical properties and reactivity compared to its analogs. The combination of these substituents enhances its potential for diverse chemical transformations and applications in various fields .

Biological Activity

2-Amino-5-bromo-4-chlorobenzonitrile (ABCB) is a halogenated aromatic compound with significant potential in medicinal chemistry and biological research. Its unique structure, characterized by amino, bromo, and chloro substituents, allows it to interact with various biological targets, making it a subject of interest for pharmacological studies.

The molecular formula of ABCB is C7H5BrClN. The presence of halogen atoms (bromine and chlorine) alongside an amino group contributes to its reactivity and biological activity. The compound's structure can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | C₇H₅BrClN |

| Molecular Weight | 220.48 g/mol |

| Functional Groups | Amino (-NH₂), Bromo (-Br), Chloro (-Cl) |

ABCB is believed to exert its biological effects through interaction with specific enzymes and receptors. The mechanism involves:

- Enzyme Inhibition : ABCB has been shown to inhibit cytochrome P450 enzymes, which are crucial for drug metabolism. This inhibition can alter the pharmacokinetics of co-administered drugs, potentially leading to enhanced efficacy or toxicity .

- Receptor Modulation : The compound may act as a modulator of receptor tyrosine kinases, influencing cell signaling pathways involved in cancer progression .

Biological Activity

Research indicates that ABCB exhibits various biological activities:

- Anticancer Properties : Preliminary studies suggest that ABCB can inhibit the proliferation of certain cancer cell lines. For instance, it has shown potential in reducing viability in colorectal cancer cells through apoptosis induction .

- Antimicrobial Activity : ABCB has been evaluated for its effectiveness against various bacterial strains. In vitro assays demonstrated moderate antibacterial activity, indicating its potential as a lead compound in developing new antibiotics .

- Neuroprotective Effects : Some studies have explored the neuroprotective properties of ABCB, suggesting that it may help mitigate oxidative stress in neuronal cells, thus offering potential therapeutic avenues for neurodegenerative diseases .

Case Studies

Several case studies have highlighted the biological activity of ABCB:

- Study on Anticancer Activity : A study conducted on human colorectal cancer cells revealed that treatment with ABCB resulted in a significant decrease in cell viability (up to 70% at 50 µM concentration) compared to control groups. Mechanistic investigations indicated that this effect was mediated through the induction of apoptosis and cell cycle arrest .

- Antimicrobial Efficacy Assessment : In a comparative study against standard antibiotics, ABCB exhibited notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL .

Comparative Analysis with Similar Compounds

ABCB's unique structure allows for comparison with structurally similar compounds to assess variations in biological activity:

| Compound Name | Molecular Formula | Notable Features |

|---|---|---|

| 2-Amino-5-chlorobenzonitrile | C₇H₆ClN | Lacks bromine; simpler halogen substitution |

| 2-Amino-4-chlorobenzonitrile | C₇H₆ClN | Different chlorine position; varied reactivity |

| 4-Amino-2-chlorobenzonitrile | C₇H₆ClN | Different substitution pattern; varied activity |

The presence of both bromo and chloro substituents in ABCB distinguishes it from these compounds, potentially enhancing its binding affinity and selectivity towards biological targets.

Properties

IUPAC Name |

2-amino-5-bromo-4-chlorobenzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrClN2/c8-5-1-4(3-10)7(11)2-6(5)9/h1-2H,11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJPRHLKWMOMEPN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Br)Cl)N)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00698466 |

Source

|

| Record name | 2-Amino-5-bromo-4-chlorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00698466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.48 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

671795-60-1 |

Source

|

| Record name | 2-Amino-5-bromo-4-chlorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00698466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.